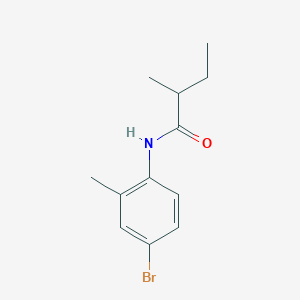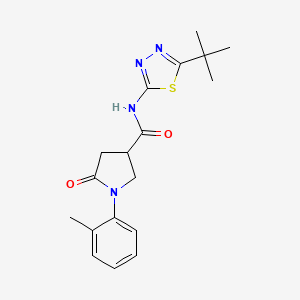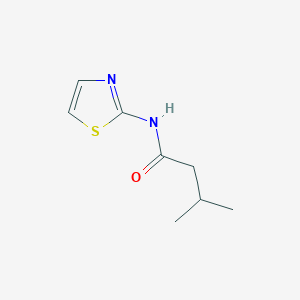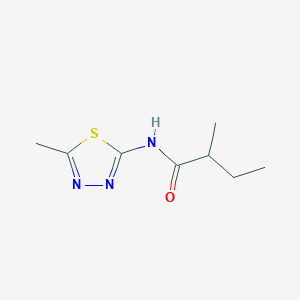![molecular formula C18H18BrNO3 B11172758 Propyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B11172758.png)
Propyl 4-{[(4-bromophenyl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group, a bromophenyl group, and an acetamido group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of 4-bromophenylacetic acid: This can be achieved through the bromination of phenylacetic acid using bromine in the presence of a catalyst.
Acetamidation: The 4-bromophenylacetic acid is then reacted with acetic anhydride to form 4-bromo-2-acetamidophenylacetic acid.
Esterification: The final step involves the esterification of 4-bromo-2-acetamidophenylacetic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield PROPYL 4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
PROPYL 4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
PROPYL 4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of PROPYL 4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The acetamido group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOIC ACID: Similar structure but lacks the propyl ester group.
4-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE: Similar structure with a chlorine atom instead of bromine.
4-[2-(4-METHOXYPHENYL)ACETAMIDO]BENZOATE: Similar structure with a methoxy group instead of bromine.
Uniqueness
PROPYL 4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H18BrNO3 |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
propyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H18BrNO3/c1-2-11-23-18(22)14-5-9-16(10-6-14)20-17(21)12-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H,20,21) |
Clave InChI |
XTZFUXRGQFBLJD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(ethylsulfanyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172697.png)


![1-(furan-2-ylcarbonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11172717.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B11172720.png)

![3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172734.png)
![3-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B11172735.png)
![3,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172736.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide](/img/structure/B11172741.png)
![2-(4-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11172747.png)

